molecular formula C11H18N4 B3012394 5-(4-Dimethylaminophenyl)-2h-pyrazol-3-ylamine CAS No. 208519-11-3

5-(4-Dimethylaminophenyl)-2h-pyrazol-3-ylamine

Cat. No. B3012394
CAS RN: 208519-11-3
M. Wt: 206.293
InChI Key: IYMQPNUPKSZZTA-UHFFFAOYSA-N
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Description

5-(4-Dimethylaminophenyl)-2h-pyrazol-3-ylamine, also known as DAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DAPA is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

Molecular Reporting and Sensing

5-(4-Dimethylaminophenyl)-2H-pyrazol-3-ylamine has been studied for its applications in molecular reporting and sensing. Rurack and Bricks (2001) explored the compound as a potential molecular reporter. They found that in highly polar solvents, its charge-transfer state is partly quenched by fast intramolecular electron transfer, making it useful for multimodal signaling of chemical analytes (Rurack & Bricks, 2001).

Complexation Studies

The compound has been examined for its complexation properties. Vorozhtsov et al. (2020) reported its unusual complexation with copper(II) chloride. The study involved recrystallization from alcohols, resulting in pyrazoline ring opening by the thiosemicarbazone moiety (Vorozhtsov et al., 2020).

Synthesis of Metal Complexes

Al‐Hamdani and Al Zoubi (2015) utilized 5-(4-Dimethylaminophenyl)-2H-pyrazol-3-ylamine in the synthesis of new tridentate ligand metal complexes. They characterized these complexes and explored their potential biological activities against various bacterial species (Al‐Hamdani & Al Zoubi, 2015).

Antimicrobial and Antitumor Activities

El‐Borai et al. (2013) investigated the chemical behavior of a related compound, leading to the synthesis of pyrazolopyridine derivatives. These derivatives exhibited significant antioxidant, antitumor, and antimicrobial activities (El‐Borai et al., 2013).

Optical Properties and Photodynamic Therapy

Ziminov et al. (2020) synthesized a novel zinc phthalocyanine derivative of 5-(4-Dimethylaminophenyl)-2H-pyrazol-3-ylamine. They studied its spectroscopic, photophysical, and photochemical properties, highlighting its potential as a photosensitizer for photodynamic therapy (Ziminov et al., 2020).

Synthesis of Novel Derivatives

Cocconcelli et al. (2010) described a method for synthesizing novel 4-fluoro-2H-pyrazol-3-ylamines, showcasing the versatility of this compound in creating derivatives with varied steric and electronic demands (Cocconcelli et al., 2010).

properties

IUPAC Name

5-[4-(dimethylamino)phenyl]-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-15(2)9-5-3-8(4-6-9)10-7-11(12)14-13-10/h3-7H,1-2H3,(H3,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVQGVJAMBZOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Dimethylaminophenyl)-2h-pyrazol-3-ylamine

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